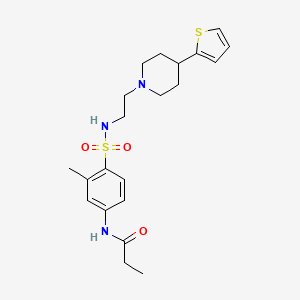
N-(3-甲基-4-(N-(2-(4-(噻吩-2-基)哌啶-1-基)乙基)磺酰基)苯基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N-(3-methyl-4-(N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)sulfamoyl)phenyl)propionamide" is a structurally complex molecule that likely exhibits significant biological activity due to its functional groups and molecular architecture. The presence of a piperidinyl group and a sulfonamide moiety suggests that this compound could interact with various biological targets, such as receptors or enzymes. The structural features of this compound are reminiscent of those found in potent and selective human beta(3) agonists, as well as in ligands for the 5-HT7 receptor, which have been explored for their potential in treating central nervous system (CNS) disorders .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a series of (4-piperidin-1-yl)-phenyl sulfonamides were prepared and evaluated for their activity on the human beta(3)-adrenergic receptor, where modifications to the phenylamine and sulfonamide groups were crucial for potency and selectivity . Additionally, the N-alkylation of arylsulfonamide derivatives has been used as a strategy to design selective ligands for the 5-HT7 receptor, indicating that similar synthetic strategies could be applicable to the compound . The synthesis of carbon-14 labeled benzamides involving aryllithium reactions also provides insight into possible synthetic routes for incorporating isotopic labels into similar compounds .
Molecular Structure Analysis
The molecular structure of the compound includes a piperidinyl ring, which is a common feature in many pharmacologically active compounds due to its ability to adopt various conformations that can fit into different binding sites. The sulfonamide group is another key structural element that can engage in hydrogen bonding and electrostatic interactions, which are important for receptor binding and selectivity. The thiophene moiety could contribute to the compound's lipophilicity and electronic properties, potentially affecting its pharmacokinetic profile .
Chemical Reactions Analysis
Compounds with similar structural features have been shown to undergo a variety of chemical reactions. For example, piperidinium derivatives can participate in aminomethylation reactions to form complex heterocycles, as demonstrated in the synthesis of 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides . This suggests that the compound may also be amenable to reactions that can modify its structure and potentially enhance its biological activity.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "N-(3-methyl-4-(N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)sulfamoyl)phenyl)propionamide" are not detailed in the provided papers, we can infer from related compounds that it may possess properties conducive to biological activity. The presence of a sulfonamide group often confers solubility in water, while the piperidinyl and thiophene groups may increase lipophilicity, affecting the compound's ability to cross biological membranes. The molecular weight, polarity, and potential for forming hydrogen bonds are all factors that would influence its pharmacokinetic and pharmacodynamic profiles .
科学研究应用
合成和抗炎活性
合成了 2(4-异丁基苯基)丙酰胺的 N-羟甲基衍生物并评估了其抗炎活性,在某些衍生物中显示出有效的活性 (Rajasekaran, Sivakumar, & Jayakar, 1999).
烯胺化学和烷基化
烯胺化学的研究揭示了环状和非环状烯胺硫酮的制备和烷基化,说明了该化合物的多功能化学特性 (Rasmussen, Shabana, & Lawesson, 1981).
N,S-含杂环的新型合成
该化合物用于合成 3,5,7,11-四氮三环[7.3.1.02,7]十三-2-烯-9-甲酰胺,展示了其在创建 N,S-含杂环中的用途 (Dotsenko, Krivokolysko, & Litvinov, 2012).
苯甲酰胺和金属配合物的生物活性研究
合成了该化合物衍生的苯甲酰胺及其铜和钴配合物,显示出显着的体外抗菌活性,表明具有进一步的药物应用潜力 (Khatiwora 等人,2013 年).
新型衍生物的抗癌活性
含有该化合物的 1,2-二氢吡啶、噻吩和噻唑衍生物对人乳腺癌细胞系 (MCF7) 显示出有希望的体外抗癌活性,表明具有治疗潜力 (Al-Said, Bashandy, Al-Qasoumi, & Ghorab, 2011).
作用机制
Target of Action
The primary target of this compound is the norepinephrine-dopamine reuptake system . It functions as a norepinephrine-dopamine reuptake inhibitor that is approximately 1.85 times more selective for norepinephrine than dopamine .
Mode of Action
The compound interacts with its targets by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing the concentration of these neurotransmitters in the synaptic cleft . This leads to enhanced neurotransmission, which can result in various physiological effects.
Biochemical Pathways
The compound affects the norepinephrine and dopamine pathways. By inhibiting the reuptake of these neurotransmitters, it can influence various downstream effects related to mood, attention, and reward systems .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are somewhat similar to methamphetamine . It is metabolized into active thiopropamine, 4-hydroxymethiopropamine and thiophene S-oxides . These metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver, transforming them into inactive 1-(thiophen-2-yl)-2-propan-2-one . Thiophene-2-carboxylic acid is the final major metabolic product, which is very hydrophilic and is excreted in urine .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its impact on norepinephrine and dopamine neurotransmission. By increasing the levels of these neurotransmitters in the synaptic cleft, it can enhance neuronal signaling and lead to changes in mood, attention, and reward-related behaviors .
生化分析
Biochemical Properties
It is known that thiophene derivatives, a key component of this compound, play a vital role in biochemical reactions .
Cellular Effects
Thiophene derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
属性
IUPAC Name |
N-[3-methyl-4-[2-(4-thiophen-2-ylpiperidin-1-yl)ethylsulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3S2/c1-3-21(25)23-18-6-7-20(16(2)15-18)29(26,27)22-10-13-24-11-8-17(9-12-24)19-5-4-14-28-19/h4-7,14-15,17,22H,3,8-13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYGLNHMNOLBAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCCN2CCC(CC2)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

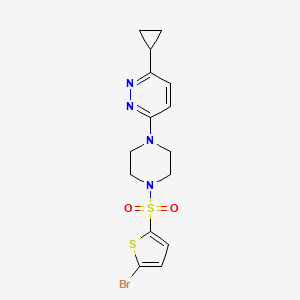

![N-(2-ethyl-6-methylphenyl)-2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B3007804.png)


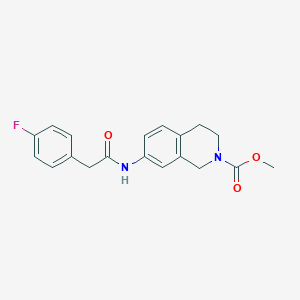
![3-chloro-N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide](/img/structure/B3007809.png)

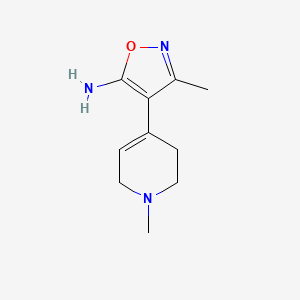
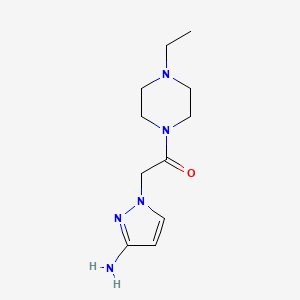

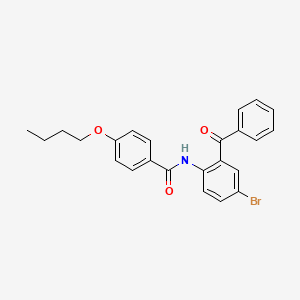
![3,9-dimethyl-1,7-bis[(2-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B3007824.png)
![2-((4-chlorobenzyl)thio)-3-isopentyl-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3007825.png)